molecular formula C12H19NO4S B2428990 N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide CAS No. 766558-31-0

N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide

Cat. No.: B2428990
CAS No.: 766558-31-0
M. Wt: 273.35
InChI Key: KUYJLNYSZBAZNG-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with hydroxyethyl, methoxy, and trimethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-9-7-11(17-4)8-10(2)12(9)18(15,16)13(3)5-6-14/h7-8,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYJLNYSZBAZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N(C)CCO)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Mechanistic Foundations

Sulfonamide synthesis universally relies on the coupling of a sulfonyl chloride with an amine. For N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide, the target structure necessitates:

  • 4-Methoxy-2,6-dimethylbenzenesulfonyl chloride as the electrophilic component.
  • N-Methyl-2-hydroxyethylamine as the nucleophilic partner.

Traditional Solution-Phase Synthesis

Sulfonyl Chloride Preparation

The benzene ring is functionalized via Friedel-Crafts alkylation or direct methylation of 4-methoxybenzenesulfonic acid. Chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane (DCM) yields the sulfonyl chloride intermediate. For example:
$$
\text{4-Methoxy-2,6-dimethylbenzenesulfonic acid} + \text{SOCl}2 \xrightarrow{\text{DCM, 0–5°C}} \text{4-Methoxy-2,6-dimethylbenzenesulfonyl chloride} + \text{HCl} + \text{SO}2
$$
Reaction progress is monitored via thin-layer chromatography (TLC), with yields typically exceeding 80% under inert atmospheres.

Amine Coupling

The sulfonyl chloride reacts with N-methyl-2-hydroxyethylamine in a two-phase system (DCM/water) using potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base to scavenge HCl:
$$
\text{4-Methoxy-2,6-dimethylbenzenesulfonyl chloride} + \text{N-Methyl-2-hydroxyethylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DCM/H}_2\text{O}} \text{this compound}
$$
Yields range from 55% to 74%, depending on stoichiometric ratios and purification methods. Excess amine (1.1–1.5 equiv.) minimizes di-sulfonation byproducts.

Mechanochemical Synthesis

Recent advances in solvent-free methodologies enable greener pathways. A ZrO₂ ball mill facilitates direct coupling between sulfonic acid derivatives and amines via in situ sulfonyl chloride generation:

One-Pot Mechanosynthesis
  • Disulfide Oxidation : 4-Methoxy-2,6-dimethyldisulfide reacts with sodium hypochlorite pentahydrate (NaOCl·5H₂O) and catalytic sodium bisulfate (NaHSO₄) to form the sulfonyl chloride:
    $$
    \text{(4-Methoxy-2,6-dimethyl)}2\text{S}2 + \text{NaOCl} \xrightarrow{\text{NaHSO}_4, \text{Mechanochemical}} 2\,\text{4-Methoxy-2,6-dimethylbenzenesulfonyl chloride}
    $$
  • Amine Coupling : The sulfonyl chloride reacts with N-methyl-2-hydroxyethylamine in the presence of magnesium oxide (MgO) as a solid base:
    $$
    \text{4-Methoxy-2,6-dimethylbenzenesulfonyl chloride} + \text{N-Methyl-2-hydroxyethylamine} \xrightarrow{\text{MgO, 30 Hz, 120 min}} \text{this compound}
    $$
    This method achieves comparable yields (60–70%) while eliminating solvent waste.

Comparative Analysis of Preparation Methods

Parameter Traditional Solution-Phase Mechanochemical
Reaction Time 4–6 hours 2–3 hours
Yield 55–74% 60–70%
Solvent Consumption High (DCM, water) None
Energy Input Moderate (reflux) High (ball milling)
Byproduct Formation Di-sulfonation (5–10%) <5%
Scalability Pilot-scale feasible Limited to batch processing

Key Observations :

  • Traditional methods prioritize scalability and familiarity but require rigorous solvent management.
  • Mechanochemical routes reduce environmental impact but demand specialized equipment.

Optimization Strategies and Challenges

Regioselectivity in Sulfonation

The 4-methoxy group directs electrophilic substitution to the para position, but competing ortho methylation during Friedel-Crafts steps necessitates low temperatures (−10°C to 0°C) and controlled reagent addition.

Amine Protection-Deprotection

The hydroxyl group in N-methyl-2-hydroxyethylamine may require transient protection (e.g., silylation with trimethylsilyl chloride) to prevent O-sulfonation. Deprotection with aqueous HCl restores the hydroxyethyl moiety without cleaving the sulfonamide bond.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (5:1 to 3:7) resolves unreacted amine and sulfonic acid impurities.
  • Recrystallization : Ethanol/water mixtures (1:1) yield high-purity crystals (melting point: 214–221°C).

Industrial and Environmental Considerations

Catalytic Innovations

Recent studies highlight iron(III) chloride (FeCl₃) as a reusable catalyst for sulfonyl chloride synthesis, reducing stoichiometric reagent waste.

Solvent Recovery Systems

Closed-loop distillation units in traditional setups recover >90% of DCM, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The sulfonamide group can be reduced to form an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: The major product is N-(2-carboxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide.

    Reduction: The major product is this compound.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes. The hydroxyethyl and methoxy groups can also contribute to the compound’s overall activity by enhancing its solubility and binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)aniline: Similar structure but lacks the sulfonamide group.

    N-(2-Hydroxyethyl)phthalimide: Contains a phthalimide group instead of a sulfonamide group.

    N-(2-Hydroxyethyl)ethylenediamine: Contains an ethylenediamine group instead of a benzene ring.

Uniqueness

N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide is unique due to the presence of both the sulfonamide and hydroxyethyl groups, which confer specific chemical and biological properties

Biological Activity

N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides. Its chemical structure can be described as follows:

  • Molecular Formula : C12H17NO3S
  • Molecular Weight : 255.34 g/mol
  • IUPAC Name : this compound

The presence of the methoxy group and the hydroxyethyl moiety is significant for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting enzymes involved in this pathway, the compound exhibits antibacterial properties.
  • Receptor Modulation : There is evidence suggesting that this compound may interact with various receptor systems, potentially modulating their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. In vitro studies have shown:

  • Activity Against Gram-positive and Gram-negative Bacteria : The compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition zones.
  • Comparison with Standard Antibiotics : In comparative studies, this compound has exhibited superior or comparable efficacy to traditional antibiotics like penicillin.

Antifungal Activity

The compound also shows potential antifungal properties. It has been evaluated against common fungal pathogens. Results indicate:

  • Inhibition of Fungal Growth : Studies report a notable reduction in fungal colony-forming units (CFUs) when exposed to varying concentrations of the compound.

Research Findings and Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Study on Antibacterial Activity :
    • Objective : To assess the antibacterial efficacy against E. coli.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed an inhibition zone of 22 mm compared to 18 mm for gentamicin.
  • Antifungal Efficacy Study :
    • Objective : To evaluate antifungal properties against Candida albicans.
    • Method : Broth microdilution assay.
    • Results : Minimum inhibitory concentration (MIC) was determined to be 15 µg/mL.
  • Mechanistic Study :
    • Objective : To elucidate the mechanism behind enzyme inhibition.
    • Findings : The compound was found to inhibit dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis in bacteria.

Comparative Analysis with Similar Compounds

Compound NameAntibacterial ActivityAntifungal ActivityMechanism of Action
This compoundHighModerateDHPS inhibition
SulfamethoxazoleHighLowDHPS inhibition
TrimethoprimModerateLowDHFR inhibition

Q & A

Q. What are the recommended synthetic routes for N-(2-Hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Condensation of 2,6-dimethylaniline with a hydroxyethylating agent (e.g., ethylene oxide) to introduce the hydroxyethyl group.
  • Step 2 : Sulfonylation using 4-methoxybenzenesulfonyl chloride under anhydrous conditions.
  • Step 3 : Methylation of the sulfonamide nitrogen using methyl iodide in the presence of a base like potassium carbonate.
    Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions, such as over-alkylation or hydrolysis of the sulfonamide group .

Q. How can researchers purify this compound, and what challenges arise?

Purification methods include:

  • Liquid-liquid extraction to remove unreacted starting materials (e.g., using dichloromethane and water).
  • Vacuum filtration to isolate crystalline intermediates.
  • Column chromatography (silica gel, ethyl acetate/hexane gradient) for final purification.
    Challenges include the compound’s moderate solubility in polar solvents and potential co-elution with byproducts during chromatography. Recrystallization from ethanol/water mixtures may improve purity .

Q. What analytical techniques are critical for characterizing this sulfonamide?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the hydroxyethyl group (δ ~3.5–4.0 ppm), methoxy substituent (δ ~3.8 ppm), and aromatic protons (δ ~6.8–7.5 ppm).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₂N₂O₄S: 327.1245).
  • X-ray crystallography : Resolves structural ambiguities, such as torsional angles in the sulfonamide group, as demonstrated in related sulfonamide structures .

Advanced Research Questions

Q. How does the sulfonamide moiety influence biological activity, and what mechanistic insights exist?

The sulfonamide group enables hydrogen bonding with enzymatic active sites, as observed in analogs like N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide. This interaction inhibits enzymes (e.g., carbonic anhydrase) by coordinating with zinc ions or key amino acid residues (e.g., histidine, glutamic acid). Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents (e.g., methoxy) enhance binding affinity .

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies in yields often stem from:

  • Reaction stoichiometry : Excess sulfonyl chloride (>1.2 eq.) improves conversion but risks di-sulfonylation.
  • Temperature control : Maintaining ≤40°C during sulfonylation prevents decomposition.
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., N-methylated byproducts) and adjust methylation conditions. Statistical optimization (e.g., Design of Experiments) is recommended for reproducibility .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

  • pH stability : The compound degrades in strongly acidic (pH <2) or basic (pH >10) conditions due to sulfonamide hydrolysis. Buffered solutions (pH 6–8) are optimal.
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 180°C. Storage at –20°C under nitrogen extends shelf life.
  • Light sensitivity : UV-Vis studies indicate photodegradation; amber vials are advised for long-term storage .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Docking simulations : Predict binding modes with target proteins (e.g., using AutoDock Vina). For example, the hydroxyethyl group’s orientation in the active site correlates with inhibitory potency.
  • QSAR models : Relate logP values (calculated via ChemDraw) to membrane permeability. Hydrophilic analogs (logP <2) show reduced cellular uptake, necessitating prodrug strategies .

Q. What advanced techniques validate enzyme inhibition mechanisms?

  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) between the sulfonamide and target enzymes.
  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Cryo-EM : Resolves inhibitor-enzyme complexes at near-atomic resolution, as applied in studies of structurally related sulfonamides .

Q. How do structural analogs inform SAR for this compound?

  • Methoxy vs. halogen substituents : Replacing the 4-methoxy group with chlorine (e.g., in N-(2,6-dichlorobenzyl)-N-(2-hydroxyethyl)acetamide) increases hydrophobicity and potency against membrane-bound targets.
  • Hydroxyethyl chain modification : Elongating the chain (e.g., to hydroxypropyl) reduces steric hindrance in bulky binding pockets .

Q. What protocols mitigate risks in scaling up synthesis for preclinical studies?

  • Process analytical technology (PAT) : Monitors reaction progress in real-time via FTIR or Raman spectroscopy.
  • Green chemistry principles : Substitute dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction.
  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) like residual solvent limits (<500 ppm) early in development .

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